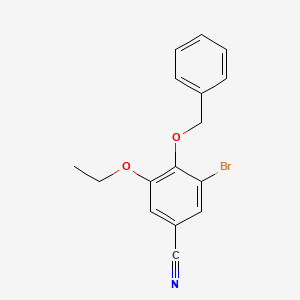

4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile

Description

4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile is a substituted benzonitrile derivative with a benzyloxy group at the para position (C4), a bromine atom at the meta position (C3), and an ethoxy group at the ortho position (C5). Its molecular formula is C₁₆H₁₄BrNO₂, and it belongs to the family of aromatic nitriles, which are widely studied for their applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQHZKCMRVXNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid (H2SO4).

Nitrile Group Introduction: The nitrile group can be introduced through a cyanation reaction using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution: Formation of substituted benzonitriles with various functional groups.

Oxidation: Formation of benzoic acids or benzaldehydes.

Reduction: Formation of primary amines.

Scientific Research Applications

4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile is a complex organic compound with a unique structure that includes a benzyloxy group, a bromine atom, and an ethoxy group attached to a benzonitrile core. The molecular formula for this compound is C16H16BrNO2. Its structural characteristics may allow it to act as a precursor in pharmaceuticals.

The synthesis of this compound typically involves several steps, and these methods can be adapted for industrial production by optimizing reaction conditions for higher yield and purity.

The uniqueness of this compound lies in its combination of both the benzyloxy and ethoxy groups along with the bromine atom, enhancing its stability and reactivity compared to its analogs.

Potential Applications

This compound has potential applications in pharmaceuticals. Its structural characteristics may allow it to act as a precursor.

Competitor Analysis

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-(Benzyloxy)phenol | Lacks the bromine atom; less reactive | Simpler structure; fewer functional groups |

| 3-Bromophenol | Lacks the benzyloxy group; different properties | More reactive due to the absence of stabilizing groups |

| 4-Bromophenol | Similar structure without the benzyloxy group | Different reactivity and applications |

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitrile and benzyloxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Properties

- Functional Groups : The nitrile (–CN) group imparts electron-withdrawing effects, influencing reactivity in nucleophilic additions or cycloadditions.

- Applications: Nitriles are intermediates in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.

Comparison with Similar Compounds

Below is a detailed comparison of 4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile with structurally related compounds, focusing on substituent effects, reactivity, and applications.

3-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 330462-57-2)

Structural Differences : Replaces the benzyloxy group (C4) with a hydroxyl (–OH) group.

Key Comparisons :

- Reactivity : The hydroxyl group increases polarity, making the compound more soluble in aqueous media but less stable under acidic conditions. In contrast, the benzyloxy group in the target compound provides steric protection and stability .

- Biological Activity : Hydroxyl groups often participate in hydrogen bonding with biological targets (e.g., enzymes), whereas benzyloxy groups may enhance pharmacokinetic properties by delaying metabolic degradation .

- Synthesis : Requires milder deprotection steps (e.g., acid-catalyzed cleavage of benzyl ethers) to retain the hydroxyl group .

3-(Benzyloxy)-5-bromo-4-ethoxybenzoic Acid (CAS 723245-42-9)

Structural Differences : Replaces the nitrile (–CN) with a carboxylic acid (–COOH) group.

Key Comparisons :

- Acidity : The carboxylic acid (pKa ~4-5) is significantly more acidic than the nitrile, enabling salt formation for improved solubility.

- Reactivity : Carboxylic acids undergo decarboxylation or esterification, whereas nitriles participate in nucleophilic additions (e.g., forming amides or tetrazoles) .

- Applications: Carboxylic acids are common in non-steroidal anti-inflammatory drugs (NSAIDs), while nitriles are prevalent in kinase inhibitors .

3-(3-(4-Bromophenyl)isoxazol-5-yl)benzonitrile

Structural Differences : Incorporates an isoxazole ring fused to a 4-bromophenyl group.

Key Comparisons :

- Electronic Effects : The isoxazole ring introduces conjugation and heteroatom effects (N–O), altering electron distribution compared to the ethoxy/benzyloxy substituents in the target compound.

- Biological Relevance : Isoxazoles are bioactive motifs in antifungal and anticancer agents. The target compound’s bromine and ethoxy groups may offer complementary selectivity in drug design .

Benzoyl Chloride, 3-bromo-5-ethoxy-4-methoxy (CAS 1160260-35-4)

Structural Differences : Replaces the nitrile with a benzoyl chloride (–COCl) group and adds a methoxy (–OCH₃) substituent.

Key Comparisons :

- Reactivity : The acyl chloride is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas the nitrile undergoes hydrolysis to carboxylic acids or amines under specific conditions .

- Hazard Profile : Acyl chlorides are irritants and moisture-sensitive, requiring careful handling, while nitriles are generally more stable but can release toxic HCN upon decomposition .

Comparative Data Table

Biological Activity

4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile (CAS No. 330462-61-8) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzyloxy group, bromine, and an ethoxy substituent on a benzonitrile backbone. This unique arrangement contributes to its diverse biological properties.

Research indicates that compounds similar to this compound often interact with multiple biological targets. The following mechanisms are proposed based on structural analogs:

- Inhibition of Enzymatic Activity : Many benzonitrile derivatives inhibit enzymes involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR) and other kinases.

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, thereby exhibiting antioxidant properties.

- Cytotoxic Effects : Studies suggest that certain derivatives can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway and caspase activation.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (H460) cancer cells. The IC50 values ranged from 0.1 μM to 10 μM, indicating potent activity against these tumor types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Bacterial Inhibition : Studies reported effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 50 µg/mL for certain strains .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally related compounds was conducted:

| Compound Name | IC50 (μM) | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | 0.1 - 10 | Yes | Yes |

| Analog A (e.g., 4-Bromobenzonitrile) | 0.5 - 15 | Moderate | Yes |

| Analog B (e.g., Ethyl Benzoate) | >10 | No | Moderate |

Case Studies

- Case Study on Anticancer Efficacy : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.